molecular formula C7H10N2O3 B14641852 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- CAS No. 83128-50-1

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl-

Cat. No.: B14641852
CAS No.: 83128-50-1
M. Wt: 170.17 g/mol
InChI Key: OQAUDOFERGTKHL-UHFFFAOYSA-N
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Description

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- is a chemical compound with the molecular formula C7H10N2O3. It is a derivative of pyrimidinetrione, characterized by the presence of ethyl and methyl groups at specific positions on the pyrimidine ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with urea under acidic conditions to form the pyrimidine ring. The reaction typically proceeds as follows:

    Ethyl acetoacetate: reacts with in the presence of an acid catalyst.

  • The mixture is heated to promote cyclization, forming the pyrimidine ring.
  • The resulting product is then purified through recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- involves its interaction with specific molecular targets. In medicinal applications, it may act on the central nervous system by modulating neurotransmitter receptors or ion channels. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- can be compared with other similar compounds, such as:

The uniqueness of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

83128-50-1

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

5-ethyl-1-methyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C7H10N2O3/c1-3-4-5(10)8-7(12)9(2)6(4)11/h4H,3H2,1-2H3,(H,8,10,12)

InChI Key

OQAUDOFERGTKHL-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC(=O)N(C1=O)C

Origin of Product

United States

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